REACTION_CXSMILES
|
ClCCl.[CH:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.CO[CH:14]=[CH:15][C:16]([O:18][Si](C)(C)C)=[CH2:17]>FC(F)(F)C(O)=O.N1C=CC=CC=1.O>[C:5]1([CH:4]2[CH2:17][C:16](=[O:18])[CH:15]=[CH:14][O:11]2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
10 μL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
1-methoxy-3-trimethylsilyloxy-1,3-butadiene
|
Quantity
|
30 μL
|
Type
|
reactant
|
Smiles
|
COC=CC(=C)O[Si](C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
catalyst
|
Quantity
|
19.1 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a round flask of 5 ml having
|
Type
|
CUSTOM
|
Details
|
a magnet stirrer put
|
Type
|
ADDITION
|
Details
|
were added for dissolution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
Successively, extraction with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous magnesium sulfate, concentration and purification by preparative silica gel column chromatography (hexane/ethyl acetate=4/1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1OC=CC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |